molecular formula C23H27NO8 B1202650 Narceine CAS No. 131-28-2

Narceine

Cat. No. B1202650
CAS RN: 131-28-2
M. Wt: 445.5 g/mol
InChI Key: DEXMFYZAHXMZNM-UHFFFAOYSA-N
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Description

Narceine is an opium alkaloid produced by the Papaver somniferum (opium poppy) plant . It is a bitter, crystalline compound with narcotic effects . It was formerly used as a substitute for morphine . Its name is derived from the Greek νάρκη (nárkē), meaning numbness, and the postfix -ine referring to an alkaloid .


Synthesis Analysis

A concise and efficient total synthesis of alkaloid narceine imide has been disclosed . The key steps are based upon the sequential construction of the isoindolinone template followed by metalation and coupling with an isoquinolinium salt .


Molecular Structure Analysis

Narceine has a molecular formula of C23H27NO8 . Its average mass is 445.462 Da and its monoisotopic mass is 445.173676 Da .


Chemical Reactions Analysis

The three last alkaloids (PV, narcotine, and narceine) are not under international control; especially, narcotine and narceine which have scarcely any medical or other uses . Consequently, the five economically significant alkaloids of opium are MO, COD, TB, PV, and narcotine .


Physical And Chemical Properties Analysis

Narceine is a bitter, crystalline compound . It has a chemical formula of C23H27NO8 and a molar mass of 445.468 g·mol −1 .

properties

IUPAC Name

6-[2-[6-[2-(dimethylamino)ethyl]-4-methoxy-1,3-benzodioxol-5-yl]acetyl]-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO8/c1-24(2)9-8-13-10-18-22(32-12-31-18)20(29-4)15(13)11-16(25)14-6-7-17(28-3)21(30-5)19(14)23(26)27/h6-7,10H,8-9,11-12H2,1-5H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXMFYZAHXMZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC2=C(C(=C1CC(=O)C3=C(C(=C(C=C3)OC)OC)C(=O)O)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156833
Record name Narceine
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Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Narceine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.78 mg/mL at 13 °C
Record name Narceine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Narceine

CAS RN

131-28-2
Record name Narceine
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Record name Narceine
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Record name Narceine
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Record name Narceine
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Record name NARCEINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Narceine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

145 °C
Record name Narceine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030246
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,380
Citations
CR Addinall, RT Major - Journal of the American Chemical …, 1933 - ACS Publications
… by Anderson4 for narceine had been confirmed by … narceine, had the formula C28H27NCV3H2O. The establishment of the identity of pseudonarceine and naturally occurring …
Number of citations: 10 pubs.acs.org
PC Plugge - American Journal of Pharmacy (1835-1907), 1890 - search.proquest.com
… in respect to the strength of the base narceine with some of the results of my investigations on … somewhat strange experiment of Merck with narceine, moistencd with acetic acid, ctc, is of …
Number of citations: 0 search.proquest.com
FH Keller - 1899 - conservancy.umn.edu
Tiarcotine was first discovered in opium by Derosne'in 1803. He attributed to it the properties of an active principle, similar to those alkaloids then known to exist in opinm. Serturner, …
Number of citations: 0 conservancy.umn.edu
GB Frankforter - Journal of the American Chemical Society, 1894 - ACS Publications
THE alkaloid narceine when treated with iodine forms a … a periodide of narceine; but as pure narceine was then unknown… The isolation of pure narceine and the determination of the new …
Number of citations: 0 pubs.acs.org
CRA Wright - Journal of the Chemical Society, 1874 - pubs.rsc.org
… narceine has comparatively little tendency to combine with hydrochloric acid, so that unless a large excess of acid be present in the liquor from which narceine … 1 of narceine, contained, …
Number of citations: 2 pubs.rsc.org
HE Annett, MN Bose - Analyst, 1923 - pubs.rsc.org
… precipitated are papaverine, narcotine and narceine. He did not, … Of the other opium alkaloids, narceine is the only one … the narceine goes into solution and so passes through the filter. …
Number of citations: 2 pubs.rsc.org
M Lamblin, A Couture, E Deniau… - Organic & Biomolecular …, 2007 - pubs.rsc.org
A concise and efficient total synthesis of alkaloid narceine imide is disclosed. The key steps are based upon the sequential construction of the isoindolinone template followed by …
Number of citations: 75 pubs.rsc.org
JN Rakshit - Analyst, 1921 - pubs.rsc.org
… 205) states that “narcotine is usually estimated by extracting the dried opium with dry ether or benzene, and shaking the solution with ammonia, which removes narceine. The narcotine …
Number of citations: 5 pubs.rsc.org
GH Beckett, CRA Wright - Journal of the Chemical Society, 1876 - pubs.rsc.org
… of narceine from opium liquors, an indistinctly crystalline mass is often left undissolved on boiling the partially purified narceine … further indebted for the narceine used in the experiments …
Number of citations: 1 pubs.rsc.org
WH Perkin, R Robinson - Journal of the Chemical Society …, 1911 - pubs.rsc.org
… It was converted into narceine by the method described for the conversion of narcotine … narceine obtained melted at 172-175*, and had the other properties of a specimen of narceine …
Number of citations: 42 pubs.rsc.org

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